2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(dipropan-2-ylamino)propan-2-yl]propanamide
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Overview
Description
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-(DIISOPROPYLAMINO)-1-METHYLETHYL]PROPANAMIDE is a complex organic compound characterized by the presence of a trifluoromethyl group, a pyrazole ring, and a diisopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-(DIISOPROPYLAMINO)-1-METHYLETHYL]PROPANAMIDE typically involves multiple steps, starting from readily available precursors. The final step involves the coupling of the pyrazole derivative with the diisopropylamino group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and reagents, as well as precise temperature and pressure control. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-(DIISOPROPYLAMINO)-1-METHYLETHYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-(DIISOPROPYLAMINO)-1-METHYLETHYL]PROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique pharmacological profile.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-(DIISOPROPYLAMINO)-1-METHYLETHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The diisopropylamino group may contribute to the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)aniline: Shares the trifluoromethyl and chloro groups but lacks the pyrazole ring and diisopropylamino group.
4-Amino-3-chlorobenzotrifluoride: Contains similar functional groups but differs in the overall structure and properties.
Uniqueness
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2-(DIISOPROPYLAMINO)-1-METHYLETHYL]PROPANAMIDE is unique due to the combination of its trifluoromethyl group, pyrazole ring, and diisopropylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H28ClF3N4O |
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Molecular Weight |
396.9 g/mol |
IUPAC Name |
2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[1-[di(propan-2-yl)amino]propan-2-yl]propanamide |
InChI |
InChI=1S/C17H28ClF3N4O/c1-9(2)24(10(3)4)8-11(5)22-16(26)13(7)25-12(6)14(18)15(23-25)17(19,20)21/h9-11,13H,8H2,1-7H3,(H,22,26) |
InChI Key |
FINJLLXDHQGILN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)NC(C)CN(C(C)C)C(C)C)C(F)(F)F)Cl |
Origin of Product |
United States |
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